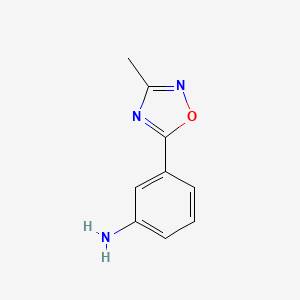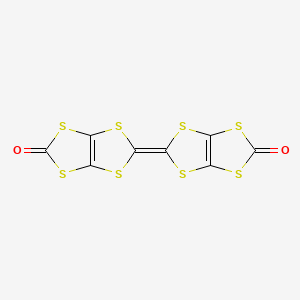
Bis(carbonyldithio)tetrathiafulvalene
Descripción general
Descripción
Bis(carbonyldithio)tetrathiafulvalene, also known as 2,2’-Bis(1,3,4,6-tetrathiapentalene-5-one), is a chemical compound with the molecular formula C8O2S8 . It has a molecular weight of 384.57 .
Physical And Chemical Properties Analysis
Bis(carbonyldithio)tetrathiafulvalene is a solid at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal .Aplicaciones Científicas De Investigación
Ultrahigh Iodine Capture
- Methods of Application: The tetrathiafulvalene-based COFs are designed to have high specific surface areas (up to 2359 m²/g) for efficient physisorption of iodine, and abundant tetrathiafulvalene functional groups for strong chemisorption of iodine .
- Results or Outcomes: These frameworks achieve excellent iodine adsorption capacity (up to 8.19 g/g), which is much higher than those of other materials reported so far, including silver-doped adsorbents, inorganic porous materials, metal–organic frameworks, porous organic frameworks, and other COFs .
Organic Metals
- Summary of Application: Tetrathiafulvalene (TTF) is among the most versatile and well-known molecules which exhibits outstanding redox properties and a remarkable electron donor character. It plays a significant role in the development of electrically conducting materials (organic or synthetic metals) and its further application in molecular electronics .
- Methods of Application: The synthesis and characterization of TTF are discussed in the referenced article .
- Results or Outcomes: The significance of TTF in the development of electrically conducting materials and its further application in molecular electronics are highlighted .
Organic Electronics
- Summary of Application: Tetrathiafulvalene (TTF) is among the most versatile and well-known molecules which exhibits outstanding redox properties and a remarkable electron donor character. Its first synthesis was published in a short communication by Wudl in 1970. In this viewpoint, its synthesis and characterization are discussed and, most importantly, the significance of TTF in the development of electrically conducting materials (organic or synthetic metals) and its further application in molecular electronics are highlighted .
- Methods of Application: The synthesis and characterization of TTF are discussed in the referenced article .
- Results or Outcomes: The significance of TTF in the development of electrically conducting materials and its further application in molecular electronics are highlighted .
Hybrid Halides
- Summary of Application: Introducing electronically active organic components into lower dimensional metal halide compounds is an effective strategy to improve the electronic properties of hybrid metal halide materials .
- Methods of Application: This strategy has been used to explore hybrid halides with tetrathiafulvalenes (TTFs) and a series of le .
- Results or Outcomes: The results of this application are not detailed in the source .
Organic-Inorganic Hybrid Metallic Conductors
- Summary of Application: Bis(ethylenedithio)tetrathiafulvalene is used in the creation of organic-inorganic hybrid metallic conductors. These conductors are based on bis(ethylenedithio)tetrathiafulvalene cations and antiferromagnetic oxalate-bridged copper (II) dinuclear anions .
- Methods of Application: The hybrid is obtained by electrocrystallization. It crystallizes in the triclinic P space group with cell parameters of a = 7.4803 (3) Å, b = 9.3547 (3) Å, c = 18.6711 (7) Å, α = 95.797 (3)°, β = 90.974 (3)°, γ = 93.508 (3)°, V = 1297.06 (8) Å 3, and Z = 1 at 100 K .
- Results or Outcomes: Its conductivity is 11.5 S cm −1 at room temperature, increases to 160 S cm −1 at 7.6 K, and then decreases to 150 S cm −1 at 2 K .
Synthesis of Bis(ethylenedithio)tetrathiafulvalene Derivatives
- Summary of Application: Short synthetic routes to a range of bis(ethylenedithio)tetrathiafulvalene derivatives functionalised with two, four or eight hydroxyl groups are reported .
- Methods of Application: The synthesis of these derivatives is discussed in the referenced article .
- Results or Outcomes: These derivatives are of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .
Propiedades
IUPAC Name |
2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSQMMIVZRMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8O2S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465638 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(carbonyldithio)tetrathiafulvalene | |
CAS RN |
64394-47-4 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



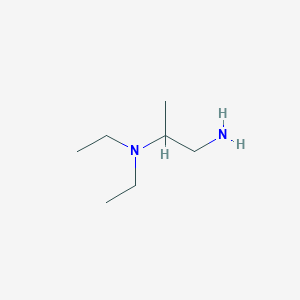

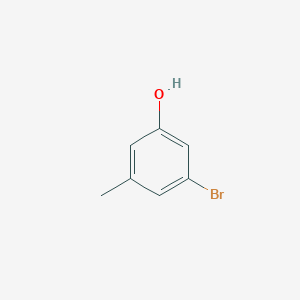

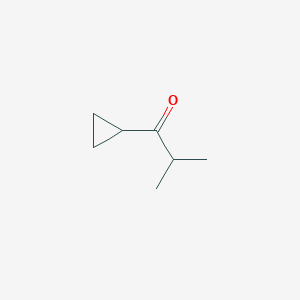
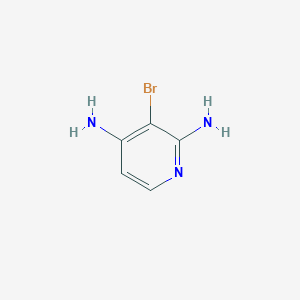

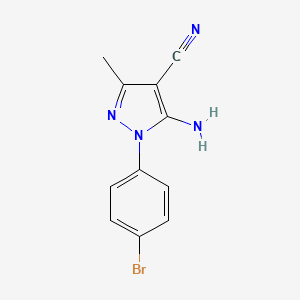
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)



